N-Acetyl-5'-dmt guanosine

RNA oligonucleotide synthesis base deprotection kinetics N-acyl protecting group lability

N-Acetyl-5′-DMT guanosine (CAS 231957-27-0, C₃₃H₃₃N₅O₈, MW 627.64) is a doubly protected ribonucleoside derivative in which the 5′-hydroxyl is masked by a 4,4′-dimethoxytrityl (DMT) group and the exocyclic N²-amine of the guanine base is acetylated. It serves as a precursor to the corresponding 2′-O-TBDMS-3′-phosphoramidite monomer used in solid-phase RNA oligonucleotide synthesis.

Molecular Formula C33H33N5O8
Molecular Weight 627.6 g/mol
Cat. No. B12110518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-5'-dmt guanosine
Molecular FormulaC33H33N5O8
Molecular Weight627.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O
InChIInChI=1S/C33H33N5O8/c1-19(39)35-32-36-29-26(30(42)37-32)34-18-38(29)31-28(41)27(40)25(46-31)17-45-33(20-7-5-4-6-8-20,21-9-13-23(43-2)14-10-21)22-11-15-24(44-3)16-12-22/h4-16,18,25,27-28,31,40-41H,17H2,1-3H3,(H2,35,36,37,39,42)
InChIKeyOMWQAGMMDYBTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-5′-DMT Guanosine: A Protected Guanosine Intermediate for High-Purity Oligonucleotide Synthesis


N-Acetyl-5′-DMT guanosine (CAS 231957-27-0, C₃₃H₃₃N₅O₈, MW 627.64) is a doubly protected ribonucleoside derivative in which the 5′-hydroxyl is masked by a 4,4′-dimethoxytrityl (DMT) group and the exocyclic N²-amine of the guanine base is acetylated [1]. It serves as a precursor to the corresponding 2′-O-TBDMS-3′-phosphoramidite monomer used in solid-phase RNA oligonucleotide synthesis [2]. The N-acetyl protecting group on guanine is distinguished from the historically dominant N-isobutyryl protection by its substantially faster base-deprotection kinetics under mild alkaline conditions, while maintaining sufficient chemical stability during synthesis and storage [1][3].

Why N-Acetyl-5′-DMT Guanosine Cannot Be Replaced by N-Isobutyryl or Other In-Class Protected Guanosine Derivatives


Protected guanosine derivatives within the same class are not functionally interchangeable. The identity of the N²-amino protecting group dictates the time, temperature, and pH required for post-synthetic deprotection, which in turn determines the extent of side reactions such as depurination, base modification, and chain scission in the final oligonucleotide product [1]. The widely used N-isobutyryl group requires prolonged exposure to basic conditions that degrade acid- and base-sensitive modified nucleosides (e.g., 2′-fluoro, dihydrouridine, 5-hydroxymethylcytidine), whereas the N-acetyl group is cleaved quantitatively under significantly milder and shorter deprotection conditions [1][2]. Substituting N-acetyl-5′-DMT guanosine with the isobutyryl analog therefore directly compromises oligonucleotide purity, full-length product yield, and functional integrity—particularly for RNA and modified RNA sequences exceeding 20 nucleotides [1][3].

Quantitative Differentiation of N-Acetyl-5′-DMT Guanosine vs. N-Isobutyryl, DMF, and FMOC Analogs


N-Acetyl vs. N-Isobutyryl Guanosine Deprotection Half-Life: 4-Fold Faster Cleavage Under Standard Methylamine/Ethanol Conditions

The N-acetyl protecting group on guanosine exhibits a 4-fold faster rate of deprotection compared with the N-isobutyryl group. In a controlled comparative study, the time required for 50% deprotection (t₁/₂) of N-acetyl-guanosine derivative 6a was 4.5 hours, whereas the corresponding N-isobutyryl-guanosine derivative required 18 hours under identical conditions (1.3% methylamine / 2.6% ethanol / 96% methylene chloride by weight, monitored by reversed-phase HPLC at 254 nm) [1]. For additional context, the N-phenoxyacetyl analog reached 50% deprotection in only 4.7 minutes under the same conditions [1].

RNA oligonucleotide synthesis base deprotection kinetics N-acyl protecting group lability

RNA Oligonucleotide Quality: N-Acetyl-Guanosine Phosphoramidite Yields Higher Full-Length Product than N-Isobutyryl in Mass Spectral Analysis

The US Patent 9,884,885 B2 (ChemGenes Corp.) explicitly teaches that when DMT-N-2-isobutyryl guanosine-2′-TBDMS-3′-cyanoethyl phosphoramidite is used in automated RNA synthesis, the quality of RNA 'suffers heavily,' whereas substitution with DMT-N-2-acetyl guanosine-2′-TBDMS-3′-cyanoethyl phosphoramidite yields 'high quality RNA' as substantiated by oligonucleotide mass spectral data presented in the patent [1]. The patent further states that the deprotection kinetics of N-2-acetyl guanine in a nucleoside or oligonucleotide are 'significantly faster' than the standard N-2-isobutyryl group, leading to dramatic increases in RNA quality—especially for RNA and modified RNA [1]. In an independent published protocol, n-acetyl-protected rC, rA, and rG phosphoramidites were specifically selected 'to avoid incomplete deprotection when using isobutyryl protected rG and benzoyl protected rA phosphoramidites' .

RNA synthesis quality mass spectrometry full-length product yield

Synthesis-Tested Coupling Efficiency: N-Acetyl-guanosine Phosphoramidite Delivers ≥97% Stepwise Coupling in RNA Synthesis

The commercial Ac-G-CE phosphoramidite (5′-Dimethoxytrityl-N-acetyl-Guanosine,2′-O-TBDMS-3′-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, CAS 944138-03-8) is synthesis-tested by the manufacturer with a minimum coupling efficiency of 97%, verified by Certificate of Analysis and HPLC trace for every batch [1]. This specification is established on commercial RNA synthesizers under standard coupling conditions (12-minute coupling time recommended) [1]. For context, the corresponding N-acetyl-guanosine phosphoramidite produced by ChemGenes is reported to achieve coupling efficiency 'approaching 99%' under optimized conditions, with HPLC purity >98% and ³¹P NMR purity >99% [2]. The industry benchmark for high-quality phosphoramidite coupling is typically ≥98–99% per step [2].

phosphoramidite coupling efficiency RNA monomer QC solid-phase synthesis performance

Vendor Product Substitution: DMF-Protected Guanosine Phosphoramidite Discontinued in Favor of N-Acetyl-Guanosine

Glen Research has formally discontinued the Dmf-G (N-dimethylformamidine-guanosine) CE phosphoramidite (catalog 10-3029) and explicitly recommends substitution with Ac-G (N-acetyl-guanosine) CE phosphoramidite (catalog 10-3025) [1]. This product-line rationalization by a major commercial supplier of oligonucleotide synthesis reagents signals that the N-acetyl protecting group is now the preferred labile guanine protection strategy for RNA synthesis. The DMF protecting group, while also considered a fast-deprotecting group, was superseded by the N-acetyl variant, which the patent literature describes as 'significantly more stable than FMOC' while remaining 'quite labile as compared to isobutyryl' [2].

phosphoramidite product substitution DMF guanosine discontinued acetyl guanosine recommended replacement

N-Acetyl Protection Balances Lability and Stability: More Stable than FMOC, Faster-Deprotecting than Isobutyryl

The N-FMOC (9-fluorenylmethoxycarbonyl) protecting group for guanosine, while offering very rapid deprotection, is described in the patent literature as 'significantly labile so that this group has a tendency to fall off and lead to byproducts or impurities' [1]. The N-acetyl group, positioned between FMOC and isobutyryl on the stability–lability spectrum, is characterized as 'significantly more stable than FMOC protecting group, yet quite labile as compared to isobutyryl group at N-2 position' [1]. This intermediate position provides a practical compromise: sufficient stability to survive storage, amidite preparation, and multiple synthesis cycles without premature cleavage, combined with sufficiently rapid deprotection to avoid damage to the final oligonucleotide. The phosphoramidite form (Ac-G-CE) is specified with freezer storage at −10 to −30 °C, dry, and solution stability of 24 hours in anhydrous acetonitrile [2]; the DMT-protected nucleoside precursor (N-Acetyl-5′-DMT guanosine) is typically stored at −20 °C with ≥12-month shelf life [3].

protecting group stability FMOC guanosine storage stability acetyl vs. FMOC

Procurement-Guiding Application Scenarios for N-Acetyl-5′-DMT Guanosine and Derived Phosphoramidites


Therapeutic-Grade Long RNA Oligonucleotide Synthesis (≥40-mer)

For therapeutic siRNA, antisense oligonucleotides, and guide RNA sequences exceeding 40 nucleotides, cumulative coupling losses and incomplete deprotection events are magnified. The 4-fold faster deprotection kinetics of N-acetyl vs. N-isobutyryl guanosine [1] minimize base damage accumulation, directly improving full-length product yield. The patent literature demonstrates that N-acetyl-guanine protection yields high-quality RNA as confirmed by mass spectrometry, while isobutyryl protection causes RNA quality to 'suffer heavily' [2]. Procurement recommendation: specify N-acetyl-guanosine phosphoramidite (derived from N-Acetyl-5′-DMT guanosine) as the default G monomer for any therapeutic RNA synthesis campaign where post-synthesis purification costs and regulatory impurity profiling are significant budget items.

Modified RNA Synthesis with Base-Labile Functional Groups (2′-Fluoro, Dihydrouridine, 5-Hydroxymethylcytidine)

RNA sequences containing 2′-fluoro-2′-deoxy modifications, dihydrouridine, or oxidized pyrimidines are highly susceptible to degradation under the prolonged basic conditions required to remove the isobutyryl group from guanine. The patent explicitly teaches that 2′-fluoro-2′-deoxy pyrimidine-containing chimeras undergo significant loss of fluorine (as HF, detectable as M−20 peak by mass spectrometry) and depyrimidation under standard isobutyryl deprotection conditions [1]. By using N-acetyl-guanine protection with its substantially reduced deprotection time (4.5 h vs. 18 h for 50% cleavage) [2], these degradation pathways are minimized, preserving the structural integrity of the modified bases [1]. Procurement recommendation: N-Acetyl-5′-DMT guanosine-derived phosphoramidites are mandatory—not optional—for any synthesis involving 2′-fluoro or other base-labile modifications.

High-Throughput RNA Synthesis for Diagnostic Microarray Platforms

Diagnostic RNA microarrays require consistent batch-to-batch oligonucleotide purity and sequence fidelity. Incomplete deprotection of isobutyryl-guanosine leads to N+isobutyryl adducts (+70 Da mass shift per occurrence) that compromise hybridization specificity and signal-to-noise ratios [1]. The published protocol evidence confirms that n-acetyl protected rG phosphoramidites are selected specifically to avoid these incomplete deprotection events [2]. Additionally, the commercial consolidation around N-acetyl protection (evidenced by Glen Research discontinuing Dmf-G and recommending Ac-G substitution) reduces long-term supply risk for diagnostic manufacturers requiring validated, reproducible reagent sources. Procurement recommendation: qualify N-acetyl-guanosine monomers as the standard G component in diagnostic oligonucleotide production workflows to ensure deprotection completeness and regulatory consistency.

Large-Scale Oligonucleotide Manufacturing with Cost-Sensitive Purification

In multi-gram to kilogram oligonucleotide production, the cost of HPLC or anion-exchange purification of full-length product from truncated and modified impurity sequences dominates the overall cost of goods. The faster, more complete deprotection of N-acetyl-guanosine [1] reduces the burden of N+isobutyryl and depurination-derived impurities that co-elute with the target sequence, thereby increasing the mass fraction of crude product that meets purity specifications without additional chromatographic passes [2]. The coupling efficiency of the Ac-G phosphoramidite is vendor-specified at ≥97% minimum [3], consistent with large-scale synthesis requirements. Procurement recommendation: for manufacturing campaigns where purification costs are the primary cost driver, the marginally higher monomer cost of N-acetyl-guanosine phosphoramidites is offset by reduced purification burden and higher overall process yield.

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